molecular formula C12H14N4O4S B1216506 3,6-Dimethoxy-4-sulfanilamidopyridazine CAS No. 1230-33-7

3,6-Dimethoxy-4-sulfanilamidopyridazine

Cat. No. B1216506
CAS RN: 1230-33-7
M. Wt: 310.33 g/mol
InChI Key: HSPPDULLZBLHRE-UHFFFAOYSA-N
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Description

“3,6-Dimethoxy-4-sulfanilamidopyridazine” is also known as "4-amino-N-(3,6-dimethoxy-4-pyridazinyl)benzenesulfonamide" . It is a chemical compound with the CAS Registry Number 1230-33-7 .

Scientific Research Applications

Teratogenic Effects in Animal Models

  • 3,6-Dimethoxy-4-sulfanilamidopyridazine has been evaluated for teratogenic effects in mice and rats. In mice, it caused cleft palate, and in rats, both cleft palate and urogenital malformations were observed. This compound also induced an increase in minor skeletal variations in both species, suggesting its potential as a model substance for studying teratogenesis in animals (Kato & Kitagawa, 1974).

Analytical Chemistry and Compound Determination

  • A specific and sensitive high-performance liquid chromatography (HPLC) analytical method has been developed for the determination of 3,6-Dimethoxy-4-sulfanilamidopyridazine. This method demonstrates the chemical's role in advancing analytical techniques in laboratory settings (Vergin & Bishop, 1980).

Hydrolysis and Chemical Degradation

  • Research on the acid hydrolysis of 3,6-Dimethoxy-4-sulfanilamidopyridazine has contributed to the understanding of its chemical degradation process. This study is significant for understanding the chemical's stability and breakdown under various conditions, which is crucial in pharmaceutical and chemical research (Venturella, 1968).

Antibacterial Properties

  • 3,6-Dimethoxy-4-sulfanilamidopyridazine's antibacterial properties have been explored, particularly its effect on various infections in animal models. This aspect of the compound contributes to the field of microbiology and pharmaceuticals, especially in the development of new antibacterial agents (Roepke, Maren, & Mayer, 1957).

Toxicological Studies

  • Toxicological studies on derivatives of 3,6-Dimethoxy-4-sulfanilamidopyridazine, such as sulfadimethoxine, have been conducted to evaluate their safety and potential side effects. These studies are critical in assessing the safety profile of new drugs and compounds (Randall, Bagdon, & Engelberg, 1959).

Anticoccidial Activity in Poultry

  • The compound's anticoccidial activity has been tested in poultry, specifically turkeys. These studies are important for veterinary medicine and the poultry industry, as they contribute to the development of new treatments for common poultry diseases (Mitrović, Fusiek, & Schildknecht, 1971).

Pharmaceutical Synthesis and Modification

  • Research on the conversion of a carboxy group into a 4,6-Dimethoxy-1,3,5-triazine group, including its application to N-Benzylpyroglutamic acids, has implications for pharmaceutical synthesis and drug development (Oudir, Rigo, Hénichart, & Gautret, 2006).

Monoamine Oxidase Inhibitor Studies

  • The compound's derivatives have been evaluated for their monoamine oxidase inhibitory activity. This research is significant for the development of new treatments for neurological and psychiatric disorders (Khattab et al., 2015).

Future Directions

While specific future directions for “3,6-Dimethoxy-4-sulfanilamidopyridazine” are not mentioned in the search results, there is a general interest in the synthesis and modification of drugs for neurodegenerative disorder management . This includes the development of efficient compounds for neurodegenerative disorder management .

properties

IUPAC Name

4-amino-N-(3,6-dimethoxypyridazin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-19-11-7-10(12(20-2)15-14-11)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPPDULLZBLHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4037615
Record name 3,6-Dimethoxy-4-sulfanilamidopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4037615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethoxy-4-sulfanilamidopyridazine

CAS RN

1230-33-7
Record name 3,6-Dimethoxy-4-sulfanilamidopyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001230337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dimethoxy-4-sulfanilamidopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4037615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Kato, S Kitagawa - Toxicology and Applied Pharmacology, 1974 - Elsevier
The teratogenic effects of 3,6-dimethoxy-4-sulfanilamidopyridazine (CS-61) were evaluated in mice and rats. In mouse fetuses, cleft palate occurred; in rat fetuses, both cleft palate and …
Number of citations: 13 www.sciencedirect.com
H Golshahi, R Sayrafi, A Araghi… - Archives of Razi …, 2016 - archrazi.areeo.ac.ir
This study aimed to investigate the effects of different doses of sulfadiazine on embryonic chicken pectoral muscles. In total, 100 fertile eggs were obtained and divided into five groups …
Number of citations: 5 archrazi.areeo.ac.ir
加藤暉茂 - 1975 - repository.kulib.kyoto-u.ac.jp
薬物の催奇形作用に関する最近の知見は, 今まで有害作用はないと思われていた thalidomide が妊娠早期に服用すると胎児奇形をおこすと報告した 1961 年の McBride の警告以来行われた各種…
Number of citations: 0 repository.kulib.kyoto-u.ac.jp

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